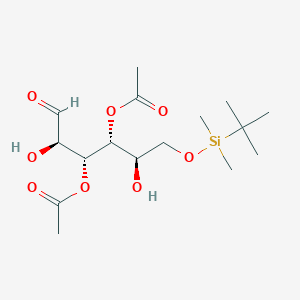![molecular formula C₂₂H₁₉Cl₄NO₁₁ B1142132 [(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate CAS No. 174356-26-4](/img/structure/B1142132.png)
[(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate, also known as [(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate, is a useful research compound. Its molecular formula is C₂₂H₁₉Cl₄NO₁₁ and its molecular weight is 615.2. The purity is usually 95%.
BenchChem offers high-quality [(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoinduced RNA Interference
This compound can be utilized in the development of photoinducible RNA interference (RNAi) technologies. By incorporating 2′-deoxy-2′-fluoro substitutions into nucleic acids, researchers can create siRNAs that are activated by light exposure . This allows for precise spatial and temporal control over gene silencing, which is particularly useful for in vivo studies where targeted gene regulation is required.
Enhanced Stability of siRNAs
The chemical structure of this compound contributes to the enhanced stability of siRNAs against enzymatic degradation . This stability is crucial for therapeutic applications where the siRNA needs to remain intact long enough to exert its intended effect without being prematurely broken down by nucleases.
Safety Profile in Therapeutics
Safety is a paramount concern in therapeutic applications. The 2′-deoxy-2′-fluoro nucleotides derived from this compound have been evaluated for safety, showing low and transient exposure in biological systems, which supports their use in designing metabolically stabilized therapeutic siRNAs .
Targeted Drug Delivery
The compound’s derivatives can be conjugated to ligands such as N-acetylgalactosamine (GalNAc) for targeted delivery to specific cells, like hepatocytes . This targeted approach can significantly improve the efficacy of drugs by ensuring that they reach the intended site of action.
Mitochondrial DNA Impact Assessment
In drug development, assessing the impact on mitochondrial DNA is essential. Studies have shown that at high concentrations, 2′-deoxy-2′-fluoro nucleosides can affect cell viability and mitochondrial DNA, although these effects are typically not observed at concentrations achieved in vivo .
Stereoselective Synthesis of Deoxy Glycosides
The compound plays a role in the stereoselective synthesis of deoxy glycosides, which is a critical process in the creation of various bioactive molecules and pharmaceuticals . The ability to control the stereochemistry in the synthesis of glycosides is vital for the development of drugs with specific desired activities.
Enzymatic Resistance Improvement
Modifications involving this compound can improve the resistance of nucleic acids to enzymatic degradation. This is particularly beneficial for therapeutic nucleic acids that require a longer duration within the biological system to achieve their therapeutic goals .
Photocaging Techniques
The compound can be used in photocaging, where a photolabile group is attached to a bioactive molecule, rendering it inactive until exposed to light. This technique offers control over the activation of therapeutics, allowing for localized treatment and reducing systemic side effects .
properties
IUPAC Name |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl4NO11/c1-6(28)34-5-10-18(35-7(2)29)19(36-8(3)30)17(22(38-10)37-9(4)31)27-20(32)11-12(21(27)33)14(24)16(26)15(25)13(11)23/h10,17-19,22H,5H2,1-4H3/t10-,17-,18-,19-,22?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJWAARTNUUTKR-XCRQVKOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl4NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deoxy-2-(tetrachlorophthalimido)-d- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methanamine, N-[1-(2-pyridinyl)ethylidene]-, N-oxide (9CI)](/img/no-structure.png)
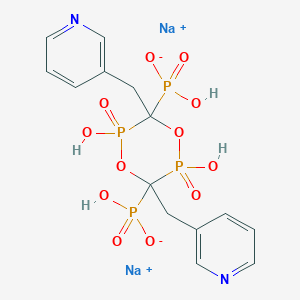
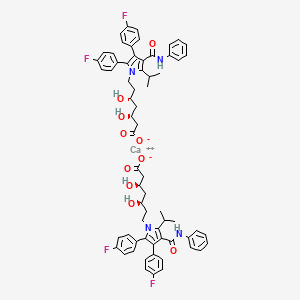
![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)
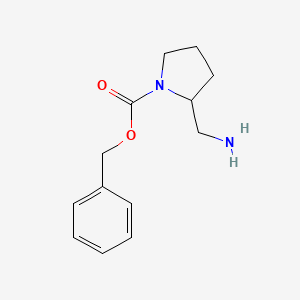
![[(6S,8S,10S,13S,14S,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1142060.png)

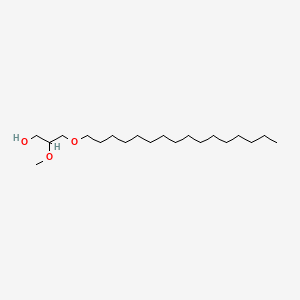
![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)
